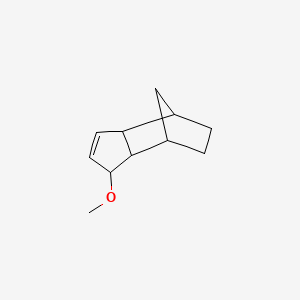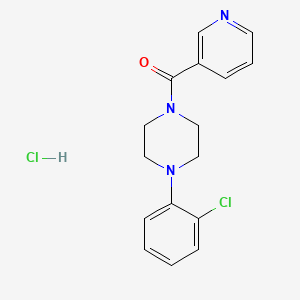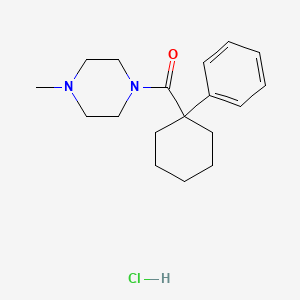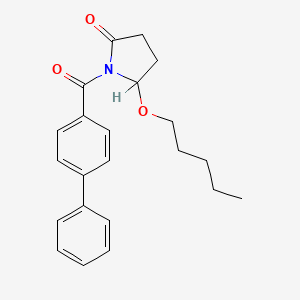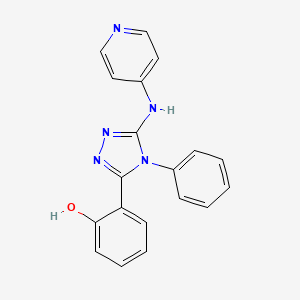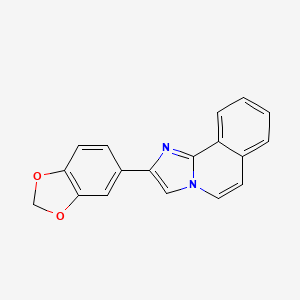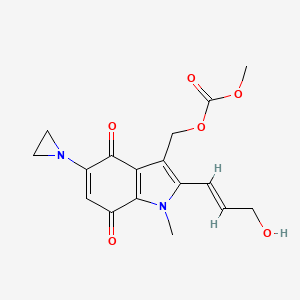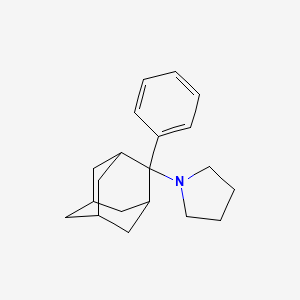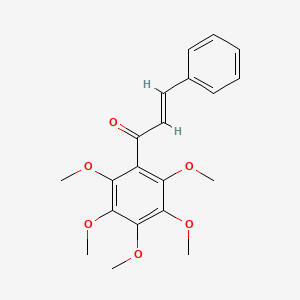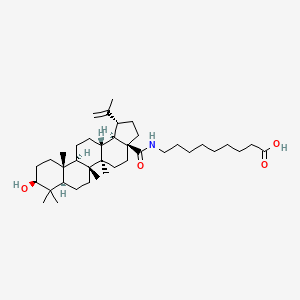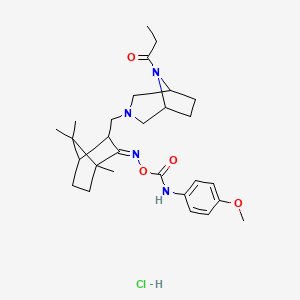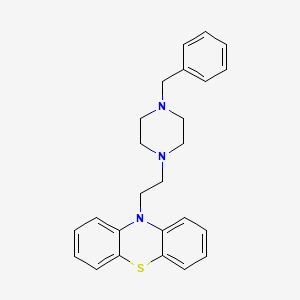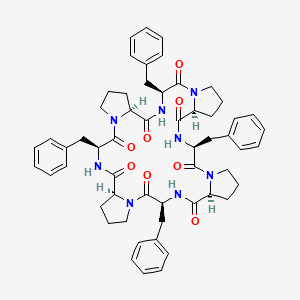
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-, also known as monosodium tartrate, is a chemical compound with the molecular formula C4H5NaO6. It is a derivative of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is widely used in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- typically involves the neutralization of tartaric acid with sodium hydroxide. The reaction can be represented as follows:
C4H6O6+NaOH→C4H5NaO6+H2O
This reaction is usually carried out in an aqueous solution at room temperature.
Industrial Production Methods
In industrial settings, the production of monosodium tartrate involves the extraction of tartaric acid from natural sources such as grape juice or wine lees. The extracted tartaric acid is then neutralized with sodium hydroxide to produce the monosodium salt. The product is purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dihydroxyfumaric acid.
Reduction: It can be reduced to produce dihydroxybutanoic acid.
Substitution: It can undergo substitution reactions with various reagents to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alcohols and acids under acidic or basic conditions.
Major Products Formed
Oxidation: Dihydroxyfumaric acid.
Reduction: Dihydroxybutanoic acid.
Substitution: Various esters and derivatives depending on the reagents used.
Scientific Research Applications
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- has numerous applications in scientific research:
Chemistry: It is used as a chiral resolving agent in the separation of racemic mixtures.
Biology: It is used in buffer solutions and as a stabilizer for enzymes and other biological molecules.
Medicine: It is used in pharmaceutical formulations as an excipient and stabilizer.
Industry: It is used in the food industry as an acidity regulator and in the production of emulsifiers and stabilizers.
Mechanism of Action
The mechanism of action of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and stabilizing enzymes and other proteins. Its acidity-regulating properties also play a role in maintaining the pH balance in various formulations.
Comparison with Similar Compounds
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- can be compared with other similar compounds such as:
Tartaric Acid: The parent compound, which is more acidic and less soluble in water.
Disodium Tartrate: A similar compound with two sodium ions, which is more soluble in water and used in different applications.
Potassium Tartrate: Another similar compound with potassium ions, used in baking and as a buffering agent.
The uniqueness of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- lies in its specific solubility and acidity properties, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
25817-08-7 |
|---|---|
Molecular Formula |
C4H6NaO6+ |
Molecular Weight |
173.08 g/mol |
IUPAC Name |
sodium;(2R,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/t1-,2+; |
InChI Key |
NKAAEMMYHLFEFN-NUGIMEKKSA-N |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O.[Na+] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


